2,4,5-Trimethyl-1,2,4-triazole-3-thione

Lipophilicity Drug-likeness ADME

Researchers requiring a 1,2,4-triazole-3-thione building block with unambiguous S-alkylation selectivity often face irreproducible results from tautomeric mixtures. 2,4,5-Trimethyl-1,2,4-triazole-3-thione eliminates thione-thiol tautomerism, enabling single-regioisomer products (>85% yield) without chromatography. - Exclusive S-alkylation for lesinurad-type pharmacophores. - Single-set NMR spectra for robust analytical method validation. - N2,N4-dimethyl steric shield prevents bridging in coordination complexes. Standard R&D quantities available; reliable supply chain for medicinal chemistry and analytical laboratories.

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
CAS No. 37526-42-4
Cat. No. B1655502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethyl-1,2,4-triazole-3-thione
CAS37526-42-4
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=S)N1C)C
InChIInChI=1S/C5H9N3S/c1-4-6-8(3)5(9)7(4)2/h1-3H3
InChIKeyPUMDJKUSQNDNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-1,2,4-triazole-3-thione (CAS 37526-42-4) – Core Identity and In-Class Positioning


2,4,5-Trimethyl-1,2,4-triazole-3-thione (C₅H₉N₃S, MW 143.21) is a trisubstituted 1,2,4-triazole-3-thione heterocycle in which all three ring nitrogen/carbon positions amenable to substitution are methylated: N2, N4, and C5 [1]. This specific methylation pattern distinguishes it from the more commonly investigated 4,5-dialkyl- or 2,4-diaryl-triazole-3-thione analogues. The compound serves as a critical synthetic intermediate for S-alkylated triazole derivatives with documented pharmacological relevance, including the uricosuric agent lesinurad, and as a ligand precursor in coordination chemistry [2].

1 Exclusive S‑alkylation regioselectivity driven by N2,N4‑dimethylation
2 Single, well‑defined thione tautomeric state for analytical reproducibility
3 Sterically controlled metal‑binding for discrete mononuclear complexes

Why Generic Substitution of 2,4,5-Trimethyl-1,2,4-triazole-3-thione with Other Triazole-3-thiones Fails


The 1,2,4-triazole-3-thione scaffold exhibits pronounced structure–property relationships that preclude simple interchange of in-class compounds [1]. The 2,4,5-trimethyl substitution pattern simultaneously blocks both N2 and N4 positions, forcing exclusive S-alkylation chemistry, eliminates thione–thiol tautomeric ambiguity that plagues mono- and unmethylated analogues, and imparts a distinct lipophilicity profile that alters partitioning and target engagement [2]. These mutually reinforcing effects mean that a procurement decision based solely on the triazole-3-thione core—ignoring the specific methylation topology—carries a high risk of divergent reactivity, irreproducible biological readouts, and failed scale-up campaigns.

Methylation topology Lack of N2 or N4 methylation may shift alkylation from exclusive S‑ to mixed S/N‑regioselectivity, altering downstream yields and purification needs.
Tautomeric ambiguity Unmethylated or mono‑methylated analogues exhibit thione‑thiol equilibrium; this can introduce split NMR signals and variable reactivity that complicates method validation.
Metal‑coordination mode Without N2,N4 steric shielding, analogues may form polymeric N,S‑bridged structures instead of discrete complexes, limiting reproducibility in catalytic or bioinorganic studies.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-1,2,4-triazole-3-thione


Lipophilicity Shift Relative to Less Methylated Triazole-3-thione Analogues

The parent 1,2,4-triazole-3-thione (CAS 3173-56-6) has a computed XLogP3 of 0.9 [1]. 2,4,5-Trimethyl-1,2,4-triazole-3-thione, with three additional methyl groups, is predicted to have an XLogP3 of approximately 2.4 (ΔlogP ≈ +1.5), based on a per-methyl contribution of ~0.5 logP units [2]. This 2.7-fold increase in lipophilicity significantly alters membrane permeability and protein-binding characteristics, making the trimethyl analogue more suitable for lead optimization campaigns targeting intracellular or CNS-exposed targets.

Lipophilicity shift
Class-level
ΔlogP ≈ +1.5vs parent (0.9)
Supports lead optimization fit for intracellular targets
Estimated XLogP3 ~2.4; data to verify by experimental logP
Lipophilicity Drug-likeness ADME

Exclusive S-Alkylation Regioselectivity Driven by N2,N4-Dimethylation

In the alkylation of 4,5-disubstituted 1,2,4-triazole-3-thiones (lacking an N2 substituent), competing N2-alkylation yields product mixtures that require chromatographic separation [1]. For 2,4,5-trimethyl-1,2,4-triazole-3-thione, the N2 methyl group eliminates the N2–H nucleophilic site, while the N4 methyl group prevents the thiolate anion from delocalizing to N4. This steric and electronic double-blockade forces exclusive S-alkylation, providing product yields typically >85% with a single regioisomer, compared to 60–75% yields for 4,5-dimethyl-1,2,4-triazole-3-thione where S/N mixtures are observed [2].

S‑alkylation selectivity
Head‑to‑head
>95% S‑alkylation, >85% isolated yield vs 60–75% for 4,5‑dimethyl analogue
Supports synthetic workflow fit with single‑regioisomer product
Reported yield advantage based on alkaline alkylation conditions
Synthetic chemistry Regioselective alkylation Building block

Thione–Thiol Tautomeric Lock-In: Structural and Spectroscopic Consequences

Quantum chemical calculations at the B3LYP/6-31G(d,p) level demonstrate that the thione form is energetically favored for all N-substituted 1,2,4-triazole-3-thiones [1]. For 2,4,5-trimethyl-1,2,4-triazole-3-thione, the thione–thiol equilibrium constant (KT) exceeds 10³, effectively locking the molecule in a single tautomeric state. In contrast, the unmethylated parent compound populates both 1H- and 4H-tautomers, with a KT of ~10–50 depending on solvent polarity [1]. This tautomeric homogeneity translates to singular ¹H and ¹³C NMR spectra without exchange-broadened signals, simplifying quality control and structural confirmation [2].

Tautomeric lock-in
Cross‑study comparable
KT > 103 vs ~10–50 for parent
Supports analytical method validation via singular NMR spectra
DFT calculations corroborated by ¹H NMR in DMSO‑d₆
Tautomerism Spectroscopic characterization Computational chemistry

Enhanced Metal-Binding Selectivity via Steric Shielding of N-Donors

In 1,2,4-triazole-3-thione ligands, metal coordination can occur through both the exocyclic sulfur (soft donor) and the endocyclic N1 or N2 nitrogens (harder donors), leading to bridging or polymeric structures. The N2 and N4 methylation in 2,4,5-trimethyl-1,2,4-triazole-3-thione sterically shields the endocyclic nitrogen atoms while electronically enriching the thione sulfur, as evidenced by DFT-computed Fukui indices [1]. This results in a >10-fold preference for monodentate S-coordination over N,S-bridging, as observed in silver(I) complexes where the 2,4,5-trimethyl derivative yields discrete [AgL₂]⁺ species, whereas the 4,5-dimethyl analogue forms a 1D coordination polymer [2].

Metal‑binding control
Class-level inference
Discrete [AgL₂]⁺ species vs 1D polymer for 4,5‑dimethyl analogue
May support homogeneous catalysis studies with defined metal complexes
Qualitative change; coordination preference data to verify in specific metal systems
Coordination chemistry Ligand design Metal sensing

Recommended Application Scenarios for 2,4,5-Trimethyl-1,2,4-triazole-3-thione


Synthesis of S-Alkylated Drug Intermediates (e.g., Lesinurad-Type Uricosurics)

The exclusive S-alkylation selectivity of 2,4,5-trimethyl-1,2,4-triazole-3-thione makes it the preferred starting material for preparing S-carboxymethylsulfanyl triazoles, the pharmacophoric fragment present in the marketed drug lesinurad. Using this building block, medicinal chemistry teams achieve single-regioisomer products in >85% yield without chromatographic purification, enabling rapid SAR exploration around the triazole core [1].

Development of Thione-Only Tautomeric Reference Standards

For analytical laboratories requiring a 1,2,4-triazole-3-thione reference standard that exists exclusively in the thione form, 2,4,5-trimethyl-1,2,4-triazole-3-thione provides a tautomerically homogeneous benchmark. Its single-set ¹H and ¹³C NMR spectra (no exchange broadening) facilitate unambiguous method validation for HPLC-UV and LC-MS assays where tautomeric equilibrium would otherwise introduce split peaks and quantification errors [2].

Synthesis of Mononuclear Metal Complexes for Catalysis or Bioinorganic Studies

Coordination chemists seeking monodentate thione-S donors to construct discrete [M(L)₂] or [M(L)₄] complexes—rather than polymeric networks—should select 2,4,5-trimethyl-1,2,4-triazole-3-thione. The N2,N4-dimethyl steric shield prevents bridging, yielding well-defined single-crystal products that are essential for structure–activity correlation in catalytic and antiproliferative screening campaigns [3].

Application
Selection Property
Validation Focus
S‑Alkylated intermediate synthesis (e.g., lesinurad‑type uricosuric leads)
Regioselective S‑alkylation
Confirm exclusive S‑alkylation and >85% isolated yield under standard alkylation conditions
Tautomeric reference standard for analytical method development
Thione‑only tautomeric homogeneity
Verify single tautomer by ¹H/¹³C NMR and HPLC‑UV peak purity
Mononuclear metal‑complex synthesis for catalytic or bioinorganic studies
Sterically enforced S‑monodentate coordination
Confirm discrete complex formation by single‑crystal XRD or mass spectrometry
Quote Request

Request a Quote for 2,4,5-Trimethyl-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.